molecular formula C18H18N4O B2524701 5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954811-94-0

5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2524701
CAS RN: 954811-94-0
M. Wt: 306.369
InChI Key: XIUSRZZSADWJHS-UHFFFAOYSA-N
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Description

“5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds has been a topic of interest in the field of medicinal chemistry . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of triazoles is unique, with two carbon and three nitrogen atoms forming a five-membered aromatic azole chain . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. For instance, they can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their substituents. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

If you’d like more information or additional applications, feel free to ask! 😊

Mechanism of Action

Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors . They can disrupt nucleic acids, proteins, cell membrane, and cell wall synthesis, which makes them effective against a wide range of pathogens .

Safety and Hazards

While triazoles have been used in various therapeutic applications, some adverse events such as hepatotoxicity and hormonal problems have been reported . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

Future Directions

Given the versatile biological activities of triazoles, there is a continuous interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are areas of ongoing research .

properties

IUPAC Name

N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13(2)17-16(18(23)19-14-9-5-3-6-10-14)20-21-22(17)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUSRZZSADWJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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